BMS-5

描述

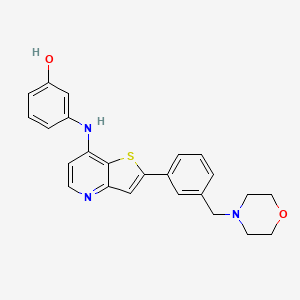

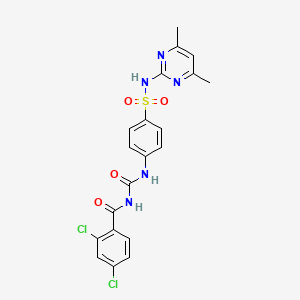

BMS-5, also known as LIMKi 3, is a potent inhibitor of LIM domain kinases LIMK1 and LIMK2. These kinases play a crucial role in regulating actin dynamics by phosphorylating cofilin, a protein that disassembles actin filaments. This compound has shown significant potential in scientific research due to its ability to inhibit these kinases with high specificity and potency .

准备方法

合成路线和反应条件: BMS-5 的合成涉及多个步骤,从制备核心吡唑结构开始。关键步骤包括:

- 通过使 2,6-二氯苯甲醛与水合肼反应形成吡唑环。

- 通过与 2-溴苯乙酮的环化反应引入噻唑环。

- 最后与 2-甲基丙酰胺偶联生成 this compound .

工业生产方法: 虽然 this compound 的具体工业生产方法没有得到广泛记录,但合成通常遵循实验室规模的程序,并针对大规模生产进行优化。 这包括使用自动化反应器和纯化系统以确保高产率和纯度 .

化学反应分析

反应类型: BMS-5 由于其结构中存在反应性卤素原子,主要进行取代反应。 它也可以在特定条件下参与氧化和还原反应 .

常用试剂和条件:

取代反应: 通常涉及在温和条件下使用亲核试剂,如胺或硫醇。

氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂进行。

还原反应: 通常涉及使用硼氢化钠或氢化铝锂等还原剂

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,与胺的取代反应可以产生各种 this compound 的胺衍生物 .

科学研究应用

BMS-5 在科学研究中具有广泛的应用:

化学: 用作研究 LIM 激酶在各种生化途径中的作用的工具化合物。

生物学: 有助于了解肌动蛋白动力学和细胞运动的调节。

医学: 研究其在涉及异常细胞迁移和侵袭的疾病(如癌症)中的潜在治疗作用。

作用机制

BMS-5 通过抑制 LIM 结构域激酶 LIMK1 和 LIMK2 的活性来发挥作用。这些激酶参与 cofilin 的磷酸化,而 cofilin 调节肌动蛋白细丝动力学。 通过抑制 LIMK1 和 LIMK2,this compound 阻止 cofilin 的磷酸化,从而导致肌动蛋白细丝的稳定以及依赖肌动蛋白动力学的细胞过程的破坏 .

类似化合物:

FRAX486: 另一种具有类似作用机制的 LIM 激酶抑制剂。

BMS-3 和 BMS-4: 结构相关的化合物,对 LIM 激酶具有不同程度的效力和选择性。

T56-LIMKi: 一种具有独特结构特征的有效 LIM 激酶抑制剂

This compound 的独特性: this compound 因其对 LIMK1 和 LIMK2 的高度特异性和效力而脱颖而出,其 IC50 值分别为 7 nM 和 8 nM。 这使其成为研究 LIM 激酶在各种生物过程中的作用以及开发潜在治疗剂的宝贵工具 .

相似化合物的比较

FRAX486: Another LIM kinase inhibitor with a similar mechanism of action.

BMS-3 and BMS-4: Structurally related compounds with varying degrees of potency and selectivity for LIM kinases.

T56-LIMKi: A potent inhibitor of LIM kinases with distinct structural features

Uniqueness of BMS-5: this compound stands out due to its high specificity and potency for LIMK1 and LIMK2, with IC50 values of 7 nM and 8 nM, respectively. This makes it a valuable tool for studying the role of LIM kinases in various biological processes and for developing potential therapeutic agents .

属性

IUPAC Name |

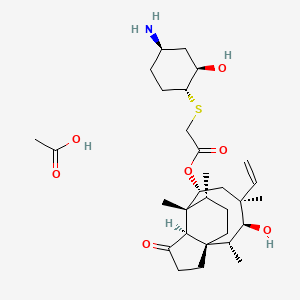

N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2F2N4OS/c1-8(2)16(26)23-17-22-7-13(27-17)12-6-11(15(20)21)24-25(12)14-9(18)4-3-5-10(14)19/h3-8,15H,1-2H3,(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUGBSGLHRJSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC=C(S1)C2=CC(=NN2C3=C(C=CC=C3Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2F2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201113664 | |

| Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338247-35-0 | |

| Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338247-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BMS-5 is a potent and selective inhibitor of LIM domain kinases 1 and 2 (LIMK1/2). [, , , , , ]

A: While the precise binding mode is not fully elucidated in the provided abstracts, evidence suggests this compound likely targets the ATP-binding site of LIMK2 with high specificity and exhibits less cross-reactivity with LIMK1. []

A: this compound inhibits LIMK1/2, preventing the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor. This results in increased cofilin activity, leading to actin filament disassembly, disruption of actin dynamics, and subsequent effects on various cellular processes like cell migration, morphogenesis, and cytokinesis. [, , , , , , , ]

ANone: The provided abstracts do not explicitly state the molecular formula or weight of this compound.

ANone: The provided abstracts do not mention any specific spectroscopic data for this compound.

ANone: The provided abstracts do not provide specific information on the performance and stability of this compound under varying environmental conditions.

A: this compound is an enzyme inhibitor and does not exhibit inherent catalytic properties. Its action relies on blocking the catalytic activity of LIMK1/2. [, , , , , ]

A: Yes, computational methods, specifically the MODLER algorithm, were used to identify the structural similarity between the LIMK2 kinase domain and the substrate-binding site of EphA3, which led to the development of this compound. []

ANone: The provided abstracts do not offer information on the stability or specific formulation strategies for this compound.

ANone: The provided scientific abstracts primarily focus on the in vitro and in vivo effects of this compound on LIMK1/2 activity and related cellular processes. Information regarding SHE regulations, PK/PD, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, analytical methods, environmental impact, dissolution, analytical method validation, quality control, immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling strategies, research infrastructure, historical context, and cross-disciplinary applications of this compound is not discussed within the scope of these abstracts.

ANone: The provided abstracts lack specific details regarding the developmental timeline and historical milestones associated with this compound.

A: The provided research primarily focuses on the role of this compound in the context of LIMK1/2 inhibition. While potential cross-disciplinary applications are not explicitly mentioned, the abstracts highlight its impact on various cellular processes, suggesting possible applications in fields studying cell motility, cancer biology, and neurodegenerative diseases. [, , , , , ]

A: Research indicates that this compound suppresses porcine oocyte maturation by disrupting actin dynamics, impairing spindle positioning, and potentially affecting cell cycle progression. []

A: Studies demonstrate that this compound exhibits anti-cancer effects in GBM cells by inhibiting cell viability, promoting adhesion, and reducing migration and invasion. [, ]

A: Research suggests that this compound can reduce rod photoreceptor axonal retraction and influence neurite growth after injury, highlighting its potential as a therapeutic target for retinal diseases. [, ]

A: Inhibition of LIMK1/2 activity by this compound disrupts actin assembly during mouse embryo development, leading to defects in early cleavage, compaction, and blastocyst formation. []

A: Studies show that this compound impedes the internalization of Aspergillus fumigatus into lung epithelial cells by interfering with the RhoA-ROCK-LIM kinase pathway and disrupting cofilin phosphorylation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608499.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B608509.png)